molecular formula C13H10BClFNO3 B12642831 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid

4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid

Cat. No.: B12642831
M. Wt: 293.49 g/mol
InChI Key: RXVMIIKMBDHAPX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-34-3) is a boronic acid derivative with the molecular formula C₁₃H₁₀BClFNO₃ and a molecular weight of 293.49 g/mol . The compound features a chlorine substituent at the 4-position and a 3-fluorophenylcarbamoyl group at the 3-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, polymer synthesis, and biochemical assays .

Synthesis and Applications
The synthesis involves introducing the carbamoyl group via reactions with thionyl chloride and subsequent coupling with fluorophenyl amines under inert conditions . Its high purity (≥97%) and stability under refrigeration (0–6°C) make it suitable for laboratory and industrial applications, including drug development and materials science .

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[4-chloro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-12-5-4-8(14(19)20)6-11(12)13(18)17-10-3-1-2-9(16)7-10/h1-7,19-20H,(H,17,18)

InChI Key

RXVMIIKMBDHAPX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The chloro and fluorophenylcarbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted phenylboronic acids.

Scientific Research Applications

4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in cross-coupling reactions through the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Substituent Position Variations

Variations in the position of fluorine on the phenylcarbamoyl group significantly alter reactivity and binding affinity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid 874288-34-3 C₁₃H₁₀BClFNO₃ 293.49 3-Fluorophenylcarbamoyl group Suzuki coupling, polymer synthesis
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid 874288-05-8 C₁₃H₁₀BClFNO₃ 293.49 4-Fluorophenylcarbamoyl group Comparative catalytic studies

Research Findings :

  • The 3-fluoro isomer exhibits stronger hydrogen-bonding capability due to the proximity of fluorine to the carbamoyl group, enhancing interactions in enzyme inhibition assays .
  • The 4-fluoro isomer shows reduced steric hindrance, improving reactivity in cross-coupling reactions with aryl halides .

Carbamoyl vs. Benzylcarbamoyl Derivatives

Replacing the phenylcarbamoyl group with a benzylcarbamoyl moiety modifies lipophilicity and steric bulk:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid 874288-34-3 C₁₃H₁₀BClFNO₃ 293.49 Phenylcarbamoyl group Biochemical assays
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid 2096333-06-9 C₁₄H₁₂BClFNO₃ 307.51 Benzylcarbamoyl group Drug design (enhanced lipophilicity)

Research Findings :

  • Benzylcarbamoyl derivatives exhibit increased lipophilicity (logP ~2.8 vs. ~2.2 for phenylcarbamoyl), improving membrane permeability in drug candidates .
  • The phenylcarbamoyl group offers better π-π stacking in polymer matrices, enhancing thermal stability in materials science .

Trifluoromethoxy and Other Electron-Withdrawing Groups

Substituting the carbamoyl group with trifluoromethoxy or carbonyl groups alters electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid 902757-07-7 C₇H₅BClF₃O₃ 248.38 Trifluoromethoxy group Electronic materials
4-Chloro-3-(methoxycarbonyl)phenylboronic acid 874219-45-1 C₉H₉BClO₄ 228.44 Methoxycarbonyl group Cross-coupling reactions

Research Findings :

  • The trifluoromethoxy group is strongly electron-withdrawing, reducing the boronic acid’s pKa and accelerating transmetallation in Suzuki reactions .
  • Methoxycarbonyl derivatives demonstrate lower solubility in polar solvents compared to carbamoyl analogs, limiting their use in aqueous-phase reactions .

Alkylaminocarbonyl and Heterocyclic Derivatives

Introducing alkyl or heterocyclic substituents modifies steric and electronic profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid 871332-70-6 C₁₂H₁₄BClNO₃ 281.51 Piperidine substituent Targeted drug delivery
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid 871332-65-9 C₉H₁₀BClNO₃ 233.45 N-Methylcarbamoyl group Catalysis studies

Research Findings :

  • Piperidine derivatives exhibit enhanced solubility in organic solvents, facilitating use in hydrophobic environments .
  • N-Methylcarbamoyl groups reduce steric hindrance, improving reactivity with sterically demanding substrates .

Biological Activity

4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly as an antagonist of chemokine receptors CXCR1 and CXCR2. These receptors are crucial in mediating inflammatory responses and cancer progression. The compound's unique structure, characterized by a chloro and fluorine substituent on the aromatic rings, enhances its interaction with biological targets, making it a valuable candidate in medicinal chemistry.

  • Chemical Formula : C₁₃H₉BClF₂NO₃
  • Molecular Weight : 311.48 g/mol

Research indicates that 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid effectively inhibits the CXCR1 and CXCR2 pathways. This inhibition occurs at nanomolar concentrations, suggesting a strong affinity for these receptors. The compound acts by blocking chemokine-induced signaling, which is essential in inflammatory processes and tumorigenesis.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Inhibition of CXCR1 and CXCR2 :
    • The compound demonstrated significant inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), with an IC50 value as low as 38 nM .
    • In vivo studies have shown that administration of the compound significantly reduces inflammation in murine models .
  • Potential Therapeutic Applications :
    • Given its role in modulating immune responses, 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid is being investigated for potential applications in treating inflammatory diseases and certain cancers. Its ability to antagonize chemokine receptors positions it as a candidate for drug development targeting these conditions .

Case Studies

Several studies have highlighted the efficacy of boronic acids in modulating inflammatory pathways:

  • Study on Boronic Acid Antagonists :
    A study focusing on a series of boronic acid compounds, including derivatives similar to 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid, found that they could effectively inhibit CXCR1 and CXCR2 pathways, demonstrating their potential as anti-inflammatory agents .
  • In Vivo Efficacy :
    In murine models, the administration of boronic acid derivatives resulted in significant reductions in inflammatory markers, supporting their therapeutic potential against chronic inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of select boronic acid derivatives compared to 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid:

Compound NameTarget ReceptorIC50 (nM)In Vivo Efficacy
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acidCXCR1/CXCR238Significant reduction in inflammation
SX-517CXCR1/CXCR260Significant reduction in inflammation
Other Boronic AcidsVariousVariesSome show efficacy but less potent

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